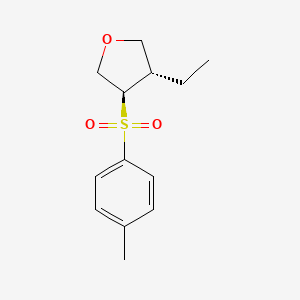
Trans-3-ethyl-4-tosyltetrahydrofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-3-ethyl-4-tosyltetrahydrofuran is a synthetic organic compound belonging to the class of tetrahydrofurans. It is characterized by the presence of an ethyl group at the third position and a tosyl group at the fourth position of the tetrahydrofuran ring. The tosyl group, derived from toluenesulfonic acid, is a common protecting group in organic synthesis due to its stability and ease of removal.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-ethyl-4-tosyltetrahydrofuran typically involves the following steps:
Formation of the Tetrahydrofuran Ring: The initial step involves the cyclization of a suitable precursor, such as a diol or a halohydrin, to form the tetrahydrofuran ring. This can be achieved through acid-catalyzed cyclization or intramolecular nucleophilic substitution.
Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction. This involves the use of an ethylating agent, such as ethyl bromide, in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Tosylation: The final step involves the introduction of the tosyl group. This is typically achieved by reacting the intermediate compound with tosyl chloride in the presence of a base, such as pyridine or triethylamine.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions: Trans-3-ethyl-4-tosyltetrahydrofuran undergoes various chemical reactions, including:
Nucleophilic Substitution: The tosyl group is an excellent leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include halides, alkoxides, and amines.
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the tosyl group, converting it to a hydroxyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium iodide in acetone, potassium tert-butoxide in dimethyl sulfoxide.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Substituted tetrahydrofurans with various functional groups.
Oxidation: Ethyl tetrahydrofuran carboxylic acid.
Reduction: 3-ethyl-4-hydroxytetrahydrofuran.
Aplicaciones Científicas De Investigación
Trans-3-ethyl-4-tosyltetrahydrofuran has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable tool in developing new synthetic methodologies.
Biology: The compound can be used to study the effects of tosylated compounds on biological systems, particularly in enzyme inhibition studies.
Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and polymers.
Mecanismo De Acción
The mechanism of action of trans-3-ethyl-4-tosyltetrahydrofuran involves its reactivity towards nucleophiles and electrophiles. The tosyl group acts as a leaving group, facilitating nucleophilic substitution reactions. The ethyl group can undergo oxidation or reduction, leading to various functionalized derivatives. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the tetrahydrofuran ring.
Comparación Con Compuestos Similares
Trans-3-methyl-4-tosyltetrahydrofuran: Similar structure but with a methyl group instead of an ethyl group.
Trans-3-ethyl-4-mesyltetrahydrofuran: Similar structure but with a mesyl group instead of a tosyl group.
Trans-3-ethyl-4-bromotetrahydrofuran: Similar structure but with a bromine atom instead of a tosyl group.
Uniqueness: Trans-3-ethyl-4-tosyltetrahydrofuran is unique due to the presence of both an ethyl group and a tosyl group on the tetrahydrofuran ring. This combination of substituents imparts distinct reactivity and stability, making it a valuable compound in synthetic organic chemistry. The tosyl group enhances the compound’s ability to undergo nucleophilic substitution, while the ethyl group provides additional sites for functionalization through oxidation or reduction reactions.
Propiedades
Fórmula molecular |
C13H18O3S |
|---|---|
Peso molecular |
254.35 g/mol |
Nombre IUPAC |
(3S,4R)-3-ethyl-4-(4-methylphenyl)sulfonyloxolane |
InChI |
InChI=1S/C13H18O3S/c1-3-11-8-16-9-13(11)17(14,15)12-6-4-10(2)5-7-12/h4-7,11,13H,3,8-9H2,1-2H3/t11-,13-/m0/s1 |
Clave InChI |
UGHQOPSLLPRAHQ-AAEUAGOBSA-N |
SMILES isomérico |
CC[C@H]1COC[C@@H]1S(=O)(=O)C2=CC=C(C=C2)C |
SMILES canónico |
CCC1COCC1S(=O)(=O)C2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



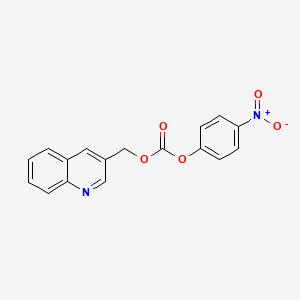
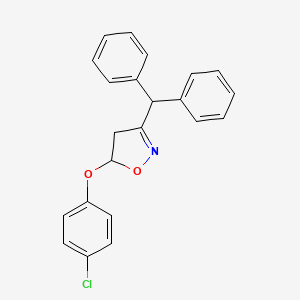
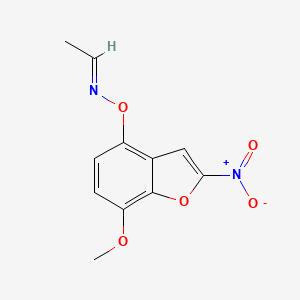
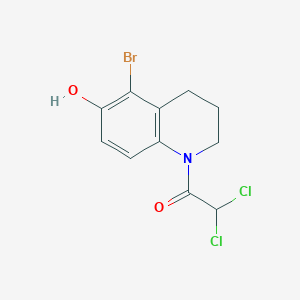
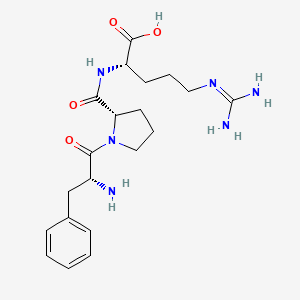

![Bis(4-{[4-(hexadecyloxy)benzoyl]oxy}phenyl) hexanedioate](/img/structure/B15210431.png)
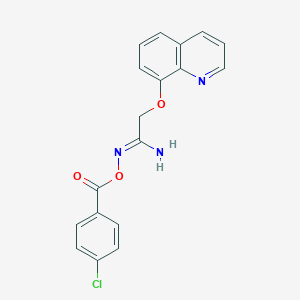
![N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-4-ethylbenzamide](/img/structure/B15210447.png)
![N''-[3-(4-Aminophenyl)-1,2,4-oxadiazol-5-yl]guanidine](/img/structure/B15210453.png)
![3-(2-Fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[c]pyridazine](/img/structure/B15210454.png)
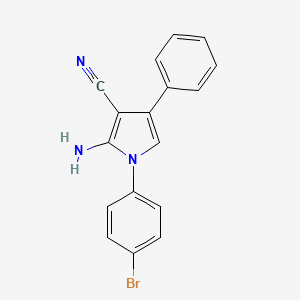
![Dicyclohexyl(4-(2-(Diphenylphosphino)phenyl)benzo[d][1,3]dioxol-5-yl)phosphine](/img/structure/B15210480.png)
